![molecular formula C23H15FN2O2S B2877272 N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-fluorobenzamide CAS No. 312605-98-4](/img/structure/B2877272.png)
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-fluorobenzamide
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Description
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-fluorobenzamide, also known as BPTF inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Antimicrobial Applications
Research has identified that derivatives of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-fluorobenzamide exhibit promising antimicrobial activities. For instance, Desai et al. (2013) synthesized new 5-arylidene derivatives, incorporating a fluorine atom in the benzoyl group, which showed antimicrobial activity against various bacteria and fungi. The presence of the fluorine atom was essential for enhancing antimicrobial effectiveness (Desai, Rajpara, & Joshi, 2013).
Anticancer Applications
Another area of significant interest is the compound's anticancer potential. Hutchinson et al. (2001) developed mono- and difluorinated 2-(4-aminophenyl)benzothiazoles, which demonstrated potent cytotoxic activity against certain human breast cancer cell lines, highlighting the potential of fluorinated benzothiazoles in cancer therapy (Hutchinson et al., 2001). Furthermore, Ravinaik et al. (2021) evaluated substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for their anticancer activity against various cancer cell lines, finding several derivatives that exhibited higher anticancer activities than the reference drug, etoposide (Ravinaik et al., 2021).
properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN2O2S/c24-18-14-8-7-13-17(18)22(28)26-23-25-19(15-9-3-1-4-10-15)21(29-23)20(27)16-11-5-2-6-12-16/h1-14H,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFKAIFKEZYWSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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